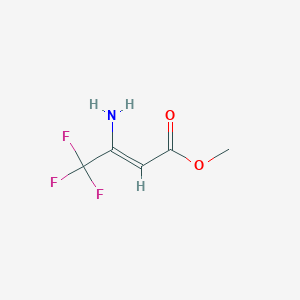
6-ブロモ-5-フルオロキノリン
概要
説明
6-Bromo-5-fluoroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5BrFN. It is a derivative of quinoline, which is a nitrogen-containing heterocycle. The presence of both bromine and fluorine atoms in the quinoline ring imparts unique chemical and physical properties to this compound, making it of significant interest in various fields of scientific research and industrial applications .
科学的研究の応用
6-Bromo-5-fluoroquinoline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antibacterial and antiviral properties.
Medicine: It serves as a precursor in the development of pharmaceutical compounds, particularly those targeting bacterial infections.
Industry: It is used in the production of materials with specific electronic or optical properties.
作用機序
6-Bromo-5-fluoroquinoline: primarily targets bacterial DNA gyrase and topoisomerase IV. These enzymes play crucial roles in DNA replication and repair. By binding to the enzyme-DNA complex, the compound stabilizes DNA strand breaks created by these enzymes, ultimately inhibiting bacterial DNA synthesis .
Mode of Action:
The compound forms ternary complexes with DNA gyrase or topoisomerase IV and DNA. These complexes block the progression of the replication fork, preventing DNA unwinding and replication. As a result, bacterial growth is inhibited .
生化学分析
Biochemical Properties
6-Bromo-5-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria This inhibition disrupts the replication process, making 6-Bromo-5-fluoroquinoline a potential antibacterial agent
Cellular Effects
6-Bromo-5-fluoroquinoline affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting DNA-gyrase, 6-Bromo-5-fluoroquinoline can halt bacterial cell division, leading to cell death
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-5-fluoroquinoline involves its binding interactions with biomolecules. It binds to the DNA-gyrase enzyme, inhibiting its activity and preventing DNA replication This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, leading to the disruption of the enzyme’s function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-5-fluoroquinoline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-5-fluoroquinoline remains stable under specific conditions, but it may degrade over time when exposed to light or air . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Bromo-5-fluoroquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit antibacterial activity without significant toxicity . At higher doses, it may cause toxic or adverse effects, including gastrointestinal, renal, or neurological toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
6-Bromo-5-fluoroquinoline is involved in various metabolic pathways. It interacts with enzymes such as DNA-gyrase, affecting the replication process in bacteria Additionally, it may influence other metabolic enzymes, potentially altering metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 6-Bromo-5-fluoroquinoline within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, 6-Bromo-5-fluoroquinoline may localize to specific cellular compartments, influencing its activity and function. Understanding the transport mechanisms and distribution patterns is essential for optimizing its therapeutic potential.
Subcellular Localization
6-Bromo-5-fluoroquinoline’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes in those regions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct bromination and fluorination of quinoline. For instance, 6-bromoquinoline can be fluorinated using Selectfluor® in acetonitrile to yield 6-Bromo-5-fluoroquinoline .
Industrial Production Methods: Industrial production of 6-Bromo-5-fluoroquinoline may involve multi-step synthesis starting from readily available precursors. The process often includes halogen exchange reactions, cyclization, and purification steps to achieve high purity and yield .
化学反応の分析
Types of Reactions: 6-Bromo-5-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl derivatives .
類似化合物との比較
- 5-Fluoroquinoline
- 6-Bromoquinoline
- 5,6-Difluoroquinoline
- 6-Chloro-5-fluoroquinoline
Comparison: 6-Bromo-5-fluoroquinoline is unique due to the simultaneous presence of both bromine and fluorine atoms on the quinoline ring. This dual substitution can enhance its reactivity and biological activity compared to compounds with only one halogen substituent. For instance, 5-fluoroquinoline lacks the bromine atom, which may result in different chemical behavior and biological properties .
特性
CAS番号 |
127827-51-4 |
|---|---|
分子式 |
C9H6BrClFN |
分子量 |
262.50 g/mol |
IUPAC名 |
6-bromo-5-fluoroquinoline;hydrochloride |
InChI |
InChI=1S/C9H5BrFN.ClH/c10-7-3-4-8-6(9(7)11)2-1-5-12-8;/h1-5H;1H |
InChIキー |
HWEIHFOSXDCCQA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2F)Br)N=C1 |
正規SMILES |
C1=CC2=C(C=CC(=C2F)Br)N=C1.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypyrano[2,3-h]chromen-4-one](/img/structure/B1149377.png)

![4-Methyl-2-(pyrrolidin-3-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1149384.png)
![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1149385.png)
![7-Bromo-1h-pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B1149387.png)

